molecular formula C13H10ClN3O2S2 B5110246 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B5110246
M. Wt: 339.8 g/mol
InChI Key: UMRFASGHCNCOSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions catalyzed by agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, offering a pathway to novel derivatives identified through infrared (IR), nuclear magnetic resonance (NMR), and elemental analyses (Yu et al., 2014). This method suggests a feasible approach for synthesizing the target compound by adapting the core benzothiazole and isoxazole moieties through specific precursor and catalyst selections.

Molecular Structure Analysis

Structural characterization of similar molecules often involves single-crystal X-ray diffraction, providing detailed insights into the arrangement and conformation of molecular structures (Ismailova et al., 2014). Such analyses reveal the geometric orientation of functional groups and their interactions, critical for understanding the molecular basis of the compound's properties and reactivity.

Chemical Reactions and Properties

The chemical reactivity of benzothiazole derivatives, including substitution and condensation reactions, lays the groundwork for synthesizing a wide array of functionalized molecules. These reactions are influenced by the presence of electron-withdrawing or donating groups on the benzothiazole ring, affecting reactivity and the outcome of synthesis routes (Schmeyers & Kaupp, 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of chemical compounds in various environments. These properties are determined through analytical techniques including mass spectrometry (MS), IR spectroscopy, and X-ray diffraction, offering insights into the compound's applicability in different scientific and industrial applications (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and various solvents, are pivotal in understanding the compound’s potential interactions and stability. The study of related compounds provides a foundation for predicting the reactivity patterns and stability of “2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide,” facilitating its application in targeted research domains (D'amico & Bollinger, 1988).

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on exploring the potential of this compound in medical applications, optimizing its synthesis, and studying its physical and chemical properties in more detail.

properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S2/c1-7-4-11(17-19-7)16-12(18)6-20-13-15-9-5-8(14)2-3-10(9)21-13/h2-5H,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRFASGHCNCOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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